molecular formula C15H16BrNO4S B15011073 4-bromo-N-(1-methoxy-2,6-dimethyl-4-oxocyclohexa-2,5-dien-1-yl)benzenesulfonamide

4-bromo-N-(1-methoxy-2,6-dimethyl-4-oxocyclohexa-2,5-dien-1-yl)benzenesulfonamide

Cat. No.: B15011073
M. Wt: 386.3 g/mol
InChI Key: XHPOFHHVNHGCEB-UHFFFAOYSA-N
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Description

4-BROMO-N-(1-METHOXY-2,6-DIMETHYL-4-OXOCYCLOHEXA-2,5-DIEN-1-YL)BENZENE-1-SULFONAMIDE is a complex organic compound that features a bromine atom, a methoxy group, and a sulfonamide group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-BROMO-N-(1-METHOXY-2,6-DIMETHYL-4-OXOCYCLOHEXA-2,5-DIEN-1-YL)BENZENE-1-SULFONAMIDE typically involves multiple steps. One common method includes:

    Friedel-Crafts Acylation: This step introduces an acyl group to the benzene ring.

    Clemmensen Reduction: Converts the acyl group to an alkane.

    Nitration: Introduces a nitro group to the benzene ring.

    Reduction of Nitro Group: Converts the nitro group to an amine.

    Bromination: Introduces a bromine atom to the benzene ring.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar steps but optimized for higher yields and purity. These methods often employ automated reactors and stringent quality control measures to ensure consistency and safety.

Chemical Reactions Analysis

Types of Reactions

4-BROMO-N-(1-METHOXY-2,6-DIMETHYL-4-OXOCYCLOHEXA-2,5-DIEN-1-YL)BENZENE-1-SULFONAMIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are often used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

4-BROMO-N-(1-METHOXY-2,6-DIMETHYL-4-OXOCYCLOHEXA-2,5-DIEN-1-YL)BENZENE-1-SULFONAMIDE has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 4-BROMO-N-(1-METHOXY-2,6-DIMETHYL-4-OXOCYCLOHEXA-2,5-DIEN-1-YL)BENZENE-1-SULFONAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-BROMO-N-(1-METHOXY-2,6-DIMETHYL-4-OXOCYCLOHEXA-2,5-DIEN-1-YL)BENZENE-1-SULFONAMIDE is unique due to its combination of functional groups, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C15H16BrNO4S

Molecular Weight

386.3 g/mol

IUPAC Name

4-bromo-N-(1-methoxy-2,6-dimethyl-4-oxocyclohexa-2,5-dien-1-yl)benzenesulfonamide

InChI

InChI=1S/C15H16BrNO4S/c1-10-8-13(18)9-11(2)15(10,21-3)17-22(19,20)14-6-4-12(16)5-7-14/h4-9,17H,1-3H3

InChI Key

XHPOFHHVNHGCEB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=O)C=C(C1(NS(=O)(=O)C2=CC=C(C=C2)Br)OC)C

Origin of Product

United States

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